molecular formula C12H22O3Si B12600360 Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate CAS No. 649772-34-9

Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate

Cat. No.: B12600360
CAS No.: 649772-34-9
M. Wt: 242.39 g/mol
InChI Key: QTWVJASZBRBNLI-UHFFFAOYSA-N
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Description

Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate is an organic compound with the molecular formula C12H22O3Si It is a derivative of cyclopentene, featuring a trimethylsilyl group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate typically involves the reaction of cyclopentadiene with trimethylsilyl chloride in the presence of a base, followed by esterification with ethyl acetate. The reaction conditions often include the use of an inert atmosphere and low temperatures to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps such as distillation and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various cyclopentenone and cyclopentanol derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate exerts its effects involves interactions with specific molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl cyclopent-2-en-1-ylacetate
  • Trimethylsilyl cyclopent-2-en-1-ylacetate
  • Cyclopent-2-en-1-yl acetate

Uniqueness

Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate is unique due to the presence of both a trimethylsilyl group and an ethyl acetate moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various synthetic applications .

Properties

CAS No.

649772-34-9

Molecular Formula

C12H22O3Si

Molecular Weight

242.39 g/mol

IUPAC Name

ethyl 2-(1-trimethylsilyloxycyclopent-2-en-1-yl)acetate

InChI

InChI=1S/C12H22O3Si/c1-5-14-11(13)10-12(8-6-7-9-12)15-16(2,3)4/h6,8H,5,7,9-10H2,1-4H3

InChI Key

QTWVJASZBRBNLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCC=C1)O[Si](C)(C)C

Origin of Product

United States

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